molecular formula C18H22O3 B8421401 5-Methoxy-2-[2-(4-methoxyphenyl)-2-methylpropyl]phenol

5-Methoxy-2-[2-(4-methoxyphenyl)-2-methylpropyl]phenol

Cat. No. B8421401
M. Wt: 286.4 g/mol
InChI Key: QBDNRNJQARGEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612114B2

Procedure details

Synthesized from 1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one according to an analogous synthetic method to Preparation Example 192 described below, 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one (2.9 g) was used according to an analogous synthetic method to Preparation Example 185 described below to provide the title compound (1.9 g).
Name
1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11](=O)[C:12]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)([CH3:14])[CH3:13].OC1C=C(OC)C=CC=1C(=O)C(C1C=CC(OC)=CC=1)(C)C>>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)([CH3:14])[CH3:13])=[C:3]([OH:2])[CH:8]=1

Inputs

Step One
Name
1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C(C(C)(C)C1=CC=C(C=C1)OC)=O
Step Two
Name
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one
Quantity
2.9 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(C(C)(C)C1=CC=C(C=C1)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used according to an analogous synthetic method to Preparation Example 185

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)O)CC(C)(C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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